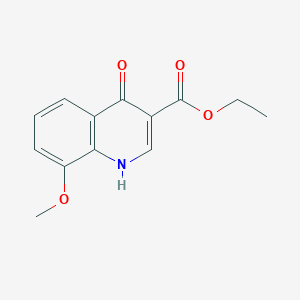
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
Descripción general
Descripción
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate, also known as HOTPP, is a fluorinated polyaminergic compound. It has the molecular formula C9H14F3NO5 and a molecular weight of 273.21 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C9H14F3NO5 . Detailed structural information such as bond lengths, angles, and 3D conformation would typically be determined using techniques like X-ray crystallography, NMR spectroscopy, or computational chemistry methods.Aplicaciones Científicas De Investigación
4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate has been used in numerous scientific research studies, such as biochemical and physiological research. It has been used to study the effects of various compounds on the body, as well as to investigate the mechanism of action of certain drugs. Additionally, this compound has been used to study the effects of various environmental factors on biological systems, such as the effects of radiation on cells.
Mecanismo De Acción
The mechanism of action of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body and alters their structure and function. This binding is believed to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including the inhibition of certain enzymes and the alteration of cell membrane potentials. Additionally, this compound has been found to have anti-inflammatory and anti-cancer properties, as well as the ability to induce apoptosis in certain cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound has been found to be relatively safe, with no significant adverse effects reported. However, there are also some limitations to using this compound in laboratory experiments. For example, the compound has a relatively short half-life, meaning that it must be used quickly after synthesis. Additionally, the effects of this compound on biological systems can vary depending on the context, and thus it is important to carefully consider the experimental conditions before using this compound in a study.
Direcciones Futuras
There are numerous potential future directions for research involving 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate. For example, further research could be conducted to investigate the mechanism of action of the compound in greater detail. Additionally, research could be conducted to explore the potential therapeutic applications of this compound, such as its potential use as an anti-inflammatory or anti-cancer drug. Furthermore, research could be conducted to explore the potential environmental applications of this compound, such as its potential use as an environmental pollutant remover. Finally, research could be conducted to explore the potential uses of this compound in industrial processes, such as its potential use as a catalyst or in the manufacture of certain chemicals.
Safety and Hazards
Propiedades
IUPAC Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCRIBLVYFBLRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1298094-30-0 | |
| Record name | 4-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1298094-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![{3-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B3021376.png)
![2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B3021380.png)
![(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B3021381.png)




![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)


